(4-{[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone
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Overview
Description
(4-{[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone is a complex organic compound that features a triazine ring, a sulfanyl group, and a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-{[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols as the nucleophile.
Attachment of the Methanone Moiety: The methanone group is typically introduced through Friedel-Crafts acylation reactions, using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in the triazine ring can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The methanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or halides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of enzyme inhibitors.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as an anti-cancer agent.
- Explored for its use in drug delivery systems.
Industry:
- Utilized in the production of advanced materials with specific properties.
- Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4-{[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may form covalent bonds with thiol groups in proteins, altering their function. The methanone moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural complexity.
Benzylamine: An organic compound with a benzyl group and amine functional group.
Uniqueness:
- The presence of the triazine ring and sulfanyl group in (4-{[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone provides unique chemical reactivity and potential biological activity.
- Its ability to undergo a variety of chemical reactions makes it a versatile compound for synthetic applications.
Properties
IUPAC Name |
3-[(4-benzoylphenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-12-17(23)19-18(21-20-12)24-11-13-7-9-15(10-8-13)16(22)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRBSYOQVZKDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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